molecular formula C19H25NO2 B252701 N-[3-methoxy-4-(2-phenylethoxy)benzyl]propan-2-amine

N-[3-methoxy-4-(2-phenylethoxy)benzyl]propan-2-amine

Cat. No. B252701
M. Wt: 299.4 g/mol
InChI Key: HMSLXHYSVKOCFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-methoxy-4-(2-phenylethoxy)benzyl]propan-2-amine, also known as 25B-NBOMe, is a synthetic phenethylamine derivative that belongs to the 2C family of psychedelics. This compound is a potent hallucinogen that has gained popularity among recreational drug users due to its intense and long-lasting effects. However, 25B-NBOMe is also of significant interest to the scientific community due to its unique chemical structure and potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-[3-methoxy-4-(2-phenylethoxy)benzyl]propan-2-amine is not fully understood, but it is believed to act primarily as a partial agonist of the 5-HT2A receptor, a subtype of the serotonin receptor that is involved in the regulation of mood, cognition, and perception. This receptor activation is thought to be responsible for the psychedelic effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[3-methoxy-4-(2-phenylethoxy)benzyl]propan-2-amine are similar to those of other psychedelics, including altered perception, mood, and thought processes. However, this compound has been reported to produce more intense and longer-lasting effects than other drugs in its class, which may increase the risk of adverse reactions and overdose.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-methoxy-4-(2-phenylethoxy)benzyl]propan-2-amine in lab experiments is its potency and selectivity for the 5-HT2A receptor, which allows for more precise and targeted research on this receptor subtype. However, the potential for adverse effects and overdose may limit its use in certain studies, and the legality and ethical considerations surrounding its use in research must also be taken into account.

Future Directions

There are several potential future directions for research on N-[3-methoxy-4-(2-phenylethoxy)benzyl]propan-2-amine, including:
- Further investigation of its neuroprotective effects and potential therapeutic applications in neurodegenerative diseases.
- Studies on the long-term effects of N-[3-methoxy-4-(2-phenylethoxy)benzyl]propan-2-amine use and potential risks for addiction, tolerance, and withdrawal.
- Development of more selective and safer compounds based on the chemical structure of N-[3-methoxy-4-(2-phenylethoxy)benzyl]propan-2-amine for use in research and potential therapeutic applications.
- Exploration of the relationship between the structure of N-[3-methoxy-4-(2-phenylethoxy)benzyl]propan-2-amine and its psychedelic effects, with the goal of developing a better understanding of the mechanisms of action of psychedelics in general.

Synthesis Methods

The synthesis of N-[3-methoxy-4-(2-phenylethoxy)benzyl]propan-2-amine involves the condensation of 2-(4-bromo-2,5-dimethoxyphenyl)ethanamine with 3-methoxy-4-(2-phenylethoxy)benzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

Despite its reputation as a recreational drug, N-[3-methoxy-4-(2-phenylethoxy)benzyl]propan-2-amine has shown potential as a therapeutic agent in several areas of research. For example, studies have suggested that this compound may have neuroprotective effects against oxidative stress and inflammation, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

N-[3-methoxy-4-(2-phenylethoxy)benzyl]propan-2-amine

Molecular Formula

C19H25NO2

Molecular Weight

299.4 g/mol

IUPAC Name

N-[[3-methoxy-4-(2-phenylethoxy)phenyl]methyl]propan-2-amine

InChI

InChI=1S/C19H25NO2/c1-15(2)20-14-17-9-10-18(19(13-17)21-3)22-12-11-16-7-5-4-6-8-16/h4-10,13,15,20H,11-12,14H2,1-3H3

InChI Key

HMSLXHYSVKOCFG-UHFFFAOYSA-N

SMILES

CC(C)NCC1=CC(=C(C=C1)OCCC2=CC=CC=C2)OC

Canonical SMILES

CC(C)NCC1=CC(=C(C=C1)OCCC2=CC=CC=C2)OC

Origin of Product

United States

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